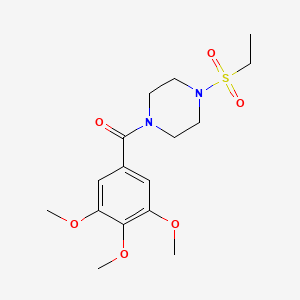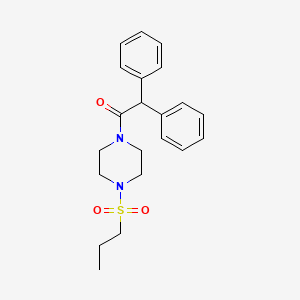![molecular formula C20H23N3O5S B3468440 N-(4-{[4-(2-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468440.png)
N-(4-{[4-(2-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[4-(2-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood. However, it has been proposed that MPPA inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and a reduction in the migration of immune cells to the site of inflammation. MPPA has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the inhibition of cancer cell growth and the replication of herpes simplex virus.
Biochemical and Physiological Effects
MPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and inhibit the replication of herpes simplex virus. MPPA has also been found to reduce the migration of immune cells to the site of inflammation, which can lead to a reduction in tissue damage. In addition, MPPA has been shown to exhibit low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPA in lab experiments is its wide range of biological activities. MPPA has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, which makes it a promising candidate for the development of new therapeutics. Another advantage of MPPA is its low toxicity and good bioavailability, which makes it a safe and effective compound for use in lab experiments. However, one limitation of using MPPA in lab experiments is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of MPPA. One direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new derivatives of MPPA with improved biological activities. These derivatives can be used for the development of new therapeutics for the treatment of various diseases. Another direction is the investigation of the mechanism of action of MPPA, which can lead to a better understanding of its biological activities. Finally, the development of new delivery systems for MPPA can improve its bioavailability and increase its efficacy.
Aplicaciones Científicas De Investigación
MPPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. MPPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the migration of immune cells to the site of inflammation. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, MPPA has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-16-7-9-17(10-8-16)29(26,27)23-13-11-22(12-14-23)20(25)18-5-3-4-6-19(18)28-2/h3-10H,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLDTJLJZMTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468364.png)
![1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468368.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B3468380.png)
![1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468395.png)
![N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468408.png)
![N-[4-({4-[2-(4-methoxyphenoxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468413.png)
![N-{4-[(4-isonicotinoyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B3468418.png)
![N-(4-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468423.png)
![N-(4-{[4-(3-chlorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468433.png)

![1-[(2-naphthyloxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B3468448.png)

![1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468453.png)